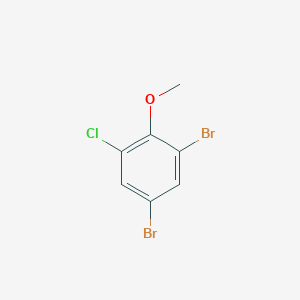
4,6-Dibromo-2-chloroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-chloroanisole is an organic compound with the molecular formula C₇H₅Br₂ClO. It is a derivative of anisole, where the hydrogen atoms at positions 4 and 6 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dibromo-2-chloroanisole can be synthesized through a multi-step process involving the bromination and chlorination of anisole. The typical synthetic route includes:
Bromination: Anisole is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 4 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-chloroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are typically employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4,6-Dibromo-2-chloroanisole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-chloroanisole involves its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing bromine and chlorine atoms makes the aromatic ring more reactive towards nucleophiles and catalysts, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chloroanisole: Similar in structure but with different positions of bromine and chlorine atoms.
4-Bromo-2,6-dichloroanisole: Contains two chlorine atoms and one bromine atom at different positions.
Uniqueness
4,6-Dibromo-2-chloroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
1,5-dibromo-3-chloro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWWGPAZCJYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
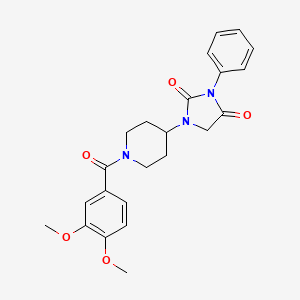
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)
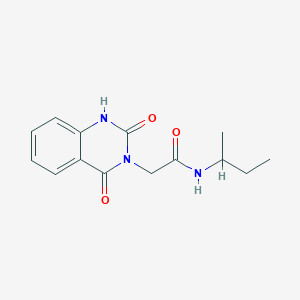


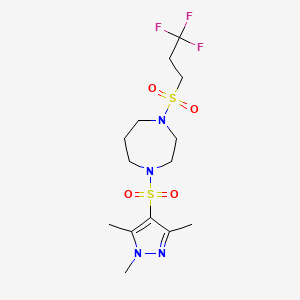
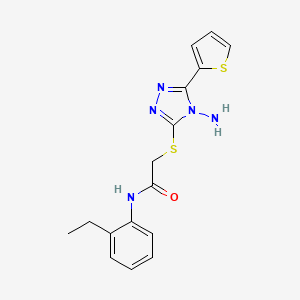
![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)
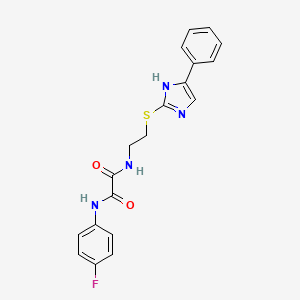
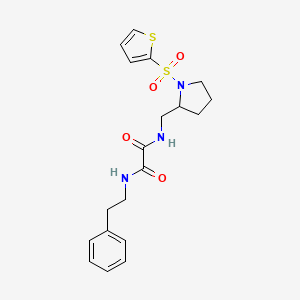
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2632685.png)
![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)
![2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2632690.png)
